![molecular formula C11H7N B15071945 Cyclopenta[b]indole CAS No. 246-99-1](/img/structure/B15071945.png)
Cyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]indole is a nitrogen-containing heterocyclic compound that features a fused cyclopentane and indole ring system. This compound is of significant interest due to its presence in various bioactive natural products and pharmaceutically relevant molecules . This compound derivatives are known for their wide range of biological activities, including cytotoxic, antibacterial, and antifertility properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:
[3 + 2] Cycloaddition: This method involves the formal addition of indolylmethyl cations to alkenes, often using Lewis acids like tin(IV) chloride.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I)-Catalyzed Rautenstrauch Rearrangement: This method utilizes gold(I) catalysts to rearrange enynyl acetates into cyclopenta[b]indol-1-ones.
Bismuth(III)-Catalyzed Condensation: A condensation reaction catalyzed by bismuth(III) compounds.
Nazarov Cyclization: This method involves the cyclization of pentadienyl cations to form the this compound scaffold.
Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[b]indoles undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the cyclopenta[b]indole scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]indole and its derivatives have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopenta[b]indole compounds varies depending on their specific biological activity. For example:
Cytotoxicity: this compound derivatives like fischerindole L exhibit cytotoxicity by interfering with cellular processes in cancer cells.
Antifertility: Compounds like yuehchukene exert antifertility effects by modulating hormonal pathways.
Antibacterial Activity: Paspaline and other derivatives exhibit antibacterial activity by targeting bacterial cell walls or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[b]indole can be compared with other similar compounds, such as:
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Cyclopenta[b]indoline: Similar to this compound but with a saturated nitrogen-containing ring, found in various natural products.
This compound stands out due to its unique fused ring system, which imparts distinct biological activities and synthetic versatility .
Eigenschaften
CAS-Nummer |
246-99-1 |
|---|---|
Molekularformel |
C11H7N |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
cyclopenta[b]indole |
InChI |
InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H |
InChI-Schlüssel |
NJOSBMLKZKBELO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


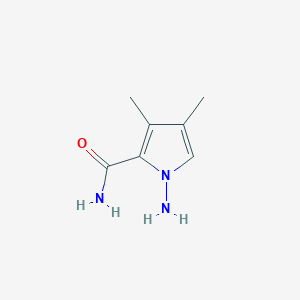
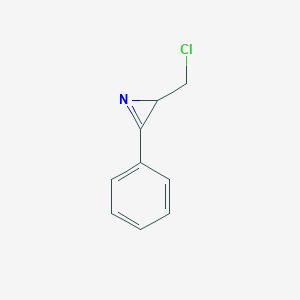
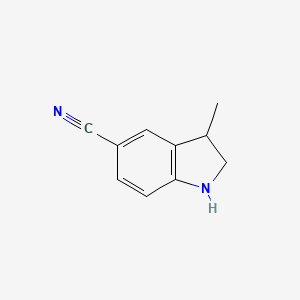
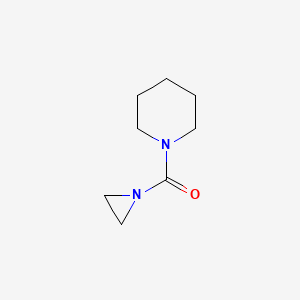
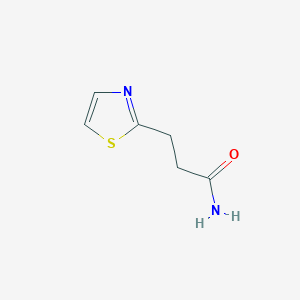
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
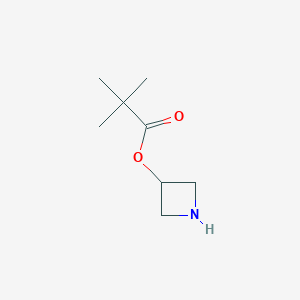
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)

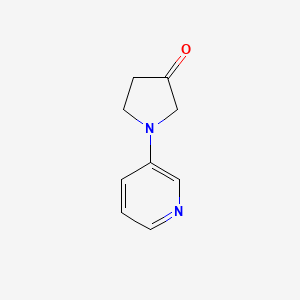

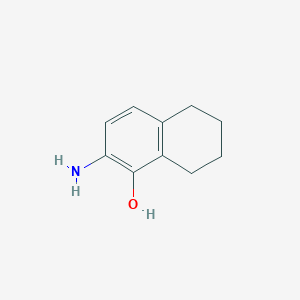
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
